molecular formula C10H16O2 B13270544 4-(Cyclopropylmethyl)oxane-4-carbaldehyde CAS No. 1934436-09-5

4-(Cyclopropylmethyl)oxane-4-carbaldehyde

Cat. No.: B13270544
CAS No.: 1934436-09-5
M. Wt: 168.23 g/mol
InChI Key: LXPMNOQMGYHHBQ-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an oxane ring, which is further substituted with a carbaldehyde group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)oxane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with oxane-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.

    Reduction: 4-(Cyclopropylmethyl)oxane-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethyl)oxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)oxane-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropylmethyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

    4-(Cyclopropylmethyl)oxane-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(Cyclopropylmethyl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness: 4-(Cyclopropylmethyl)oxane-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1934436-09-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-(cyclopropylmethyl)oxane-4-carbaldehyde

InChI

InChI=1S/C10H16O2/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h8-9H,1-7H2

InChI Key

LXPMNOQMGYHHBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CCOCC2)C=O

Origin of Product

United States

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